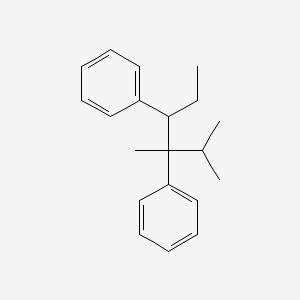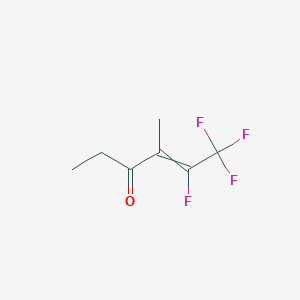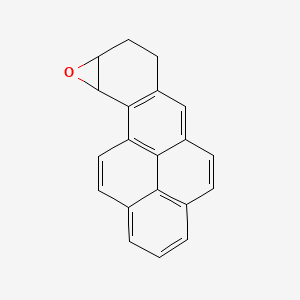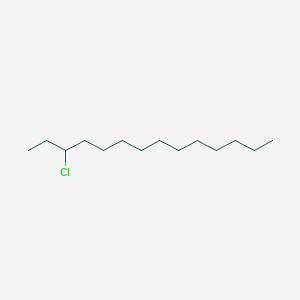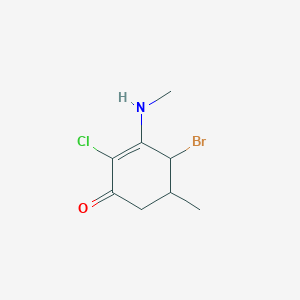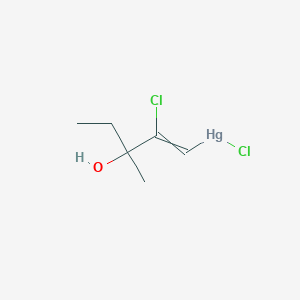
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and mercury atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury typically involves the reaction of 2-chloro-3-hydroxy-3-methylpent-1-ene with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different mercury-containing species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
科学的研究の応用
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury involves its interaction with molecular targets and pathways within biological systems. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes and pathways, resulting in its biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury include other organomercury compounds such as methylmercury chloride and ethylmercury chloride. These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of chlorine and mercury atoms, as well as its distinct chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63025-12-7 |
|---|---|
分子式 |
C6H10Cl2HgO |
分子量 |
369.64 g/mol |
IUPAC名 |
chloro-(2-chloro-3-hydroxy-3-methylpent-1-enyl)mercury |
InChI |
InChI=1S/C6H10ClO.ClH.Hg/c1-4-6(3,8)5(2)7;;/h2,8H,4H2,1,3H3;1H;/q;;+1/p-1 |
InChIキー |
RFCLMUXKAJECGR-UHFFFAOYSA-M |
正規SMILES |
CCC(C)(C(=C[Hg]Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)

![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)

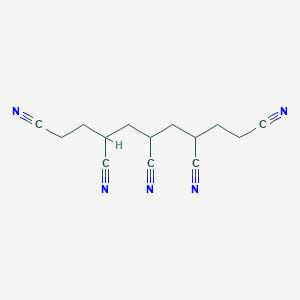
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
